
3-(4-chlorophenyl)-N-(2-pyridinylmethyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-N-(2-pyridinylmethyl)acrylamide, also known as CPMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPMA belongs to the class of acrylamide derivatives and has been shown to exhibit a range of biological activities.
科学的研究の応用
3-(4-chlorophenyl)-N-(2-pyridinylmethyl)acrylamide has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth and proliferation of cancer cells. Additionally, this compound has been investigated for its potential use in treating inflammatory diseases, such as rheumatoid arthritis, due to its ability to inhibit the production of pro-inflammatory cytokines.
作用機序
The mechanism of action of 3-(4-chlorophenyl)-N-(2-pyridinylmethyl)acrylamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in macrophages and other immune cells. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may contribute to its anti-tumor effects.
実験室実験の利点と制限
One advantage of 3-(4-chlorophenyl)-N-(2-pyridinylmethyl)acrylamide is its versatility in terms of its potential therapeutic applications. This compound has been shown to exhibit a range of biological activities, which makes it a promising candidate for the development of new drugs. However, one limitation of this compound is its potential toxicity, as acrylamide derivatives have been shown to be neurotoxic and carcinogenic in animal studies. Therefore, careful evaluation of this compound's toxicity and safety profile is necessary before it can be used in clinical settings.
将来の方向性
There are several future directions for research on 3-(4-chlorophenyl)-N-(2-pyridinylmethyl)acrylamide. One area of interest is the development of new analogs of this compound that exhibit improved efficacy and safety profiles. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential use in treating a range of diseases. Finally, the development of new drug delivery systems for this compound may improve its bioavailability and therapeutic potential.
合成法
3-(4-chlorophenyl)-N-(2-pyridinylmethyl)acrylamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzaldehyde with 2-pyridinemethanol, followed by reaction with acryloyl chloride. Another method involves the reaction of 4-chlorobenzaldehyde with 2-pyridinemethanol, followed by reaction with acrylamide. Both methods require careful purification and characterization of the final product.
特性
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c16-13-7-4-12(5-8-13)6-9-15(19)18-11-14-3-1-2-10-17-14/h1-10H,11H2,(H,18,19)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDBEBXDLHWTRR-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)CNC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

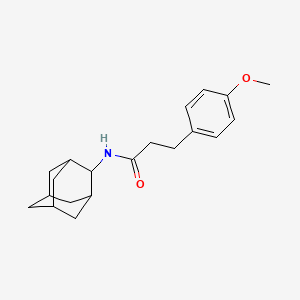
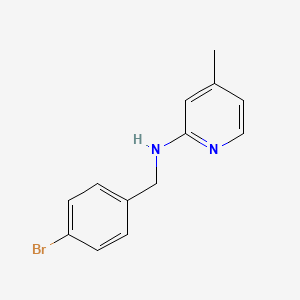
![2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5724577.png)
![2-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5724590.png)
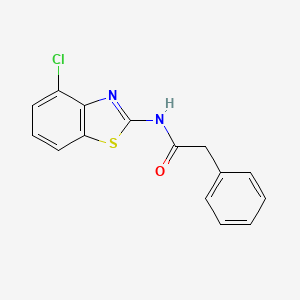
![N-{2-[(4-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5724597.png)
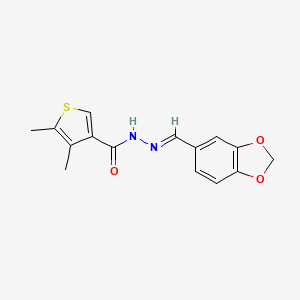
![N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5724613.png)

![2-cyano-3-{3-ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}acrylamide](/img/structure/B5724627.png)
![2,2-dichloro-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5724635.png)
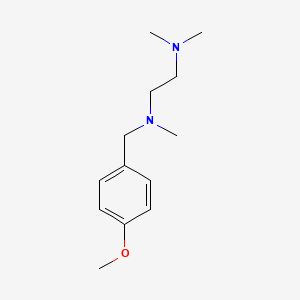
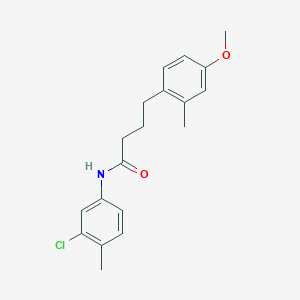
![2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide](/img/structure/B5724660.png)